1,2,3-Trimethylpiperidin-4-ol
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Overview
Description
1,2,3-Trimethylpiperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids . This compound is known for its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1,2,3-Trimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1,2,3-trimethylpiperidine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,3-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1,2,3-trimethylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride) are commonly used.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
1,2,3-Trimethylpiperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidin-4-ol have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells . The compound’s effects are mediated through binding to these receptors, blocking their activity, and preventing viral entry .
Comparison with Similar Compounds
1,2,3-Trimethylpiperidin-4-ol can be compared with other piperidine derivatives such as:
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
Piperidin-4-ol: A simpler derivative with various biological activities.
1,2,3-Trimethylpiperidine: Lacks the hydroxyl group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,3-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-6-7(2)9(3)5-4-8(6)10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
RKKHEISNQPMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1O)C)C |
Origin of Product |
United States |
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